molecular formula C16H22O4 B12074251 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

カタログ番号: B12074251
分子量: 278.34 g/mol
InChIキー: BKBDCHIWGLDPNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C16H22O4

分子量

278.34 g/mol

IUPAC名

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoic acid

InChI

InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)

InChIキー

BKBDCHIWGLDPNK-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)O

製品の起源

United States

化学反応の分析

科学的研究の応用

Neurodegenerative Disease Treatment

One of the primary applications of 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is in the treatment of neurodegenerative diseases. Research indicates that derivatives of this compound can act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the metabolic pathway associated with various neurodegenerative conditions such as Alzheimer's disease, Huntington's chorea, and Parkinson's disease.

Case Study: Inhibition Efficacy

A study demonstrated that certain derivatives showed significant inhibition rates against kynurenine-3-hydroxylase:

CompoundKynurenine-3-Hydroxylase Inhibition (%) at 100 µMKynurenine-3-Hydroxylase Inhibition (%) at 1 mM
FCE 273777596
FCE 273843097

This data suggests that higher concentrations can yield more substantial inhibitory effects, indicating a dose-dependent response that could be beneficial for therapeutic applications .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. Its derivatives have been tested against various pathogens, including those responsible for malaria and other parasitic infections.

In Vitro Studies

In vitro tests have shown that certain derivatives can inhibit the growth of Plasmodium falciparum and Trypanosoma brucei, indicating potential applications in treating malaria and sleeping sickness:

PathogenCompound TestedEC50 (µM)
Plasmodium falciparumCompound 1>5
Trypanosoma bruceiCompound 2<30
Leishmania infantumCompound 3<2

These results highlight the compound's potential as a lead for developing new antimalarial and antiparasitic drugs .

Synthesis and Formulation

The synthesis of this compound involves several steps, typically requiring careful control of reaction conditions to optimize yield and purity. The following table summarizes key synthetic routes:

StepReagents/ConditionsYield (%)
Step 1tert-butyl alcohol + phenethylbutanoic acid + catalyst85
Step 2Oxidation with appropriate oxidizing agent90

These synthetic routes demonstrate the feasibility of producing this compound on a scale suitable for research and potential clinical use .

作用機序

類似の化合物との比較

独自性

4-(tert-ブトキシ)-4-オキソ-2-フェネチルブタン酸は、化学反応や応用において汎用性を与える、官能基の特定の組み合わせによりユニークです。アミンの保護基としての役割と、研究や産業のさまざまな分野での使用は、その独特の特性を強調しています。

類似化合物との比較

Chemical Structure :

  • IUPAC Name: 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid
  • Molecular Formula : C₁₆H₂₂O₄
  • Molecular Weight : 278.34 g/mol
  • CAS No.: 156109-58-9
  • Key Features :
    • A tert-butoxy ester group at position 3.
    • A phenethyl substituent at position 2.
    • A carboxylic acid moiety at position 1.

Applications :
Primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical research for constructing lipophilic moieties in drug candidates .

Comparison with Structurally Similar Compounds

Alkoxy Group Variants

Compound Name CAS No. Alkoxy Group Substituent Position Molecular Formula Key Differences
4-Oxo-2-phenyl-4-propoxybutanoic acid 152590-26-6 Propoxy 4 C₁₃H₁₆O₄ Lower steric bulk compared to tert-butoxy; reduced stability under acidic conditions .
4-Ethoxy-4-oxo-3-phenylbutanoic acid 32971-21-4 Ethoxy 4 C₁₂H₁₄O₄ Smaller alkoxy group increases polarity; phenyl at position 3 alters steric interactions .
4-Butoxy-4-oxo-3-phenylbutanoic acid 152590-27-7 Butoxy 4 C₁₄H₁₈O₄ Longer alkoxy chain enhances lipophilicity; phenyl at position 3 may hinder reactivity .

Impact of Alkoxy Groups :

  • tert-Butoxy : High steric hindrance and stability due to branched structure; resistant to nucleophilic attack .
  • Propoxy/Ethoxy : Lower steric bulk increases susceptibility to hydrolysis but improves solubility in polar solvents .

Substituent Position and Chain Length

Compound Name CAS No. Substituent Position Molecular Formula Key Differences
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 156109-58-9 Benzyl 2 C₁₅H₂₀O₄ Shorter phenethyl chain reduces lipophilicity; benzyl group increases aromatic π-π stacking potential .
4-Oxo-4-(3-phenylpropoxy)butanoic acid 1129-46-0 3-Phenylpropoxy 4 C₁₃H₁₆O₄ Extended alkoxy chain (3-phenylpropoxy) enhances hydrophobicity; lacks phenethyl group .
4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid 1031281-07-8 Bromophenyl, thienylmethyl amino 4, 2 C₁₅H₁₄BrNO₃S Bromine increases molecular weight (368.25 g/mol); thienylmethyl amino adds heterocyclic reactivity .

Structural Implications :

  • Phenethyl vs. Benzyl : Phenethyl’s longer chain enhances membrane permeability in drug design .

Functional Group Additions

Compound Name CAS No. Functional Groups Molecular Formula Key Differences
(S)-4-(tert-Butoxy)-3-((Boc)amino)-4-oxobutanoic acid 34582-32-6 tert-Butoxy, Boc-protected amino C₁₃H₂₃NO₆ Boc group enables peptide coupling; reduced stability under acidic conditions .
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid 59768-74-0 Boc-amino, methoxy C₁₀H₁₇NO₆ Methoxy ester at position 4 enhances hydrolysis resistance; Boc-amino adds orthogonal protection .

Functional Group Effects :

  • Boc Protection : Facilitates stepwise synthesis but requires acidic deprotection .
  • Methoxy Ester : More stable toward nucleophiles than tert-butoxy .

Conformational and Reactivity Differences

Compound Name CAS No. Key Feature Reactivity Profile
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid 591-11-7 α,β-Unsaturated ketone Prone to Michael additions; conjugation stabilizes enolate intermediates .
4-(4-Butoxy-2-methyl-phenyl)-4-oxo-butyric acid 856808-04-3 Methyl-substituted phenyl Methyl group increases steric hindrance, slowing electrophilic substitution .

Reactivity Insights :

  • Unsaturated Systems : Enhanced reactivity in cycloadditions and redox reactions .
  • Steric Effects : Bulky substituents (e.g., tert-butoxy, methyl-phenyl) reduce reaction rates in SN2 mechanisms .

生物活性

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid, also known as (S)-4-tert-butoxy-4-oxo-2-phenethylbutanoic acid, is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including anti-inflammatory and analgesic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22O4, with a molecular weight of 278.35 g/mol. Its structure includes a tert-butoxy group, a ketone, and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions.

Property Value
Molecular FormulaC16H22O4
Molecular Weight278.35 g/mol
Functional GroupsTert-butoxy, Ketone, Carboxylic Acid
Stereochemistry(S) Configuration

Biological Activity

Research indicates that this compound exhibits notable biological activities. Preliminary studies suggest:

  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Potential interactions with pain receptors suggest its use in pain management therapies.

The presence of the phenethyl moiety enhances its interaction with biological targets, particularly enzymes and receptors involved in inflammatory processes.

The mechanism by which this compound exerts its biological effects involves binding to specific proteins and enzymes. Preliminary findings indicate:

  • Binding Affinity : The compound interacts with receptors linked to pain pathways, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes responsible for inflammatory mediators, thus reducing inflammation.

Case Studies

Several case studies have explored the application of this compound in drug development:

  • Case Study on Anti-inflammatory Drug Development :
    • Researchers investigated the efficacy of this compound in reducing inflammation in animal models.
    • Results showed a significant decrease in inflammatory markers compared to control groups.
  • Clinical Trials for Pain Management :
    • A phase I clinical trial assessed the safety and efficacy of the compound in patients with chronic pain.
    • Initial findings indicated promising analgesic effects with minimal side effects.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Unique Features
4-Oxo-4-phenylbutanoic acidC12H12O3Lacks tert-butoxy group; simpler structure
4-(tert-butoxy)-4-oxobutanoic acidC8H14O4Smaller size; different biological activity
Phenethylbutanoic acidC16H22O2No ketone or tert-butoxy group; different reactivity

The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities not observed in these similar compounds.

Q & A

Q. How are stereochemical outcomes analyzed in derivatives of this compound?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H. Compare retention times with standards .
  • X-ray Crystallography : Determine absolute configuration for crystalline derivatives, as applied to tert-butyl-protected amino acids .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。